molecular formula C18H27N7 B6118098 N-(2,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(2,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B6118098
M. Wt: 341.5 g/mol
InChI Key: RCELNEJSMAQSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound with a triazine core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the 2,4-dimethylphenyl group and the 4-ethylpiperazin-1-ylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the 4-ethylpiperazin-1-ylmethyl group.

    N-(2,4-dimethylphenyl)-6-methyl-1,3,5-triazine-2,4-diamine: Has a methyl group instead of the 4-ethylpiperazin-1-ylmethyl group.

Uniqueness

N-(2,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the 4-ethylpiperazin-1-ylmethyl group, which enhances its ability to interact with specific molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.

Properties

IUPAC Name

2-N-(2,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7/c1-4-24-7-9-25(10-8-24)12-16-21-17(19)23-18(22-16)20-15-6-5-13(2)11-14(15)3/h5-6,11H,4,7-10,12H2,1-3H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCELNEJSMAQSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=C(C=C(C=C3)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.